5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is a complex organic compound classified as an imine. It features a furan ring substituted with a dimethylamino group and a 4-bromophenyl imine group. The molecular formula for this compound is CHBrNO, with a molecular weight of 293.16 g/mol. This compound exhibits unique chemical properties due to its structural components, which may contribute to potential biological activities, including antioxidant and enzyme-inhibiting effects.
The synthesis of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine typically involves the condensation of 4-bromoaniline with N,N-dimethylfuran-2-carbaldehyde. This reaction is generally conducted under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid. Following the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the desired product.
The molecular structure of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 293.16 g/mol |
| IUPAC Name | 5-[(4-bromophenyl)iminomethyl]-N,N-dimethylfuran-2-amine |
| InChI | InChI=1S/C13H13BrN2O/c1-16(2)13-8-7-12(17-13)9-15-11-5-3-10(14)4-6-11/h3-9H,1-2H3 |
| InChI Key | JSCNJRRDJVXPFZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)Br |
The presence of both the furan moiety and the dimethylamino group in its structure enhances its reactivity and interaction with biological targets compared to similar compounds lacking these features.
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control and appropriate reagents to achieve desired outcomes and maintain safety during handling.
The physical properties of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| Toxicity | Very toxic to aquatic life; suspected reproductive toxicity |
These properties indicate that while it may have useful applications, caution should be exercised in handling this compound due to its potential toxicity.
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine has potential applications in various scientific fields:
Further research into this compound's interactions and effects could provide insights into its therapeutic potential and broaden its applications in medicinal chemistry and related fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: